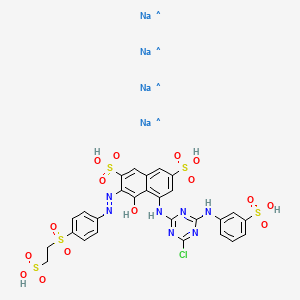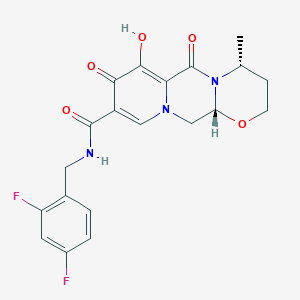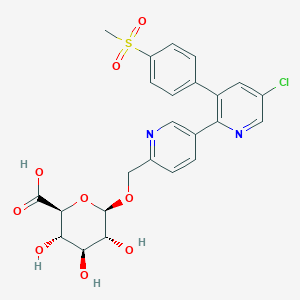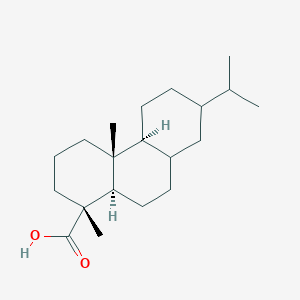![molecular formula C6H3BrClN3 B1145876 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-13-1](/img/structure/B1145876.png)
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine involves multi-step chemical reactions, starting from simple precursors to obtain the desired compound. One method reported for synthesizing related compounds involves starting with 2,3-dichloropyridine, undergoing nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate, bromination with phosphorus oxybromide, and finally, hydrolysis to obtain the product. This process highlights the complexity and precision required in synthesizing such compounds, with overall yields being a critical aspect of the process evaluation (Niu Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]pyridine derivatives, including those with bromo and chloro substituents, is characterized by specific ring conformations and bonding patterns. For example, investigations into closely related compounds reveal that the reduced pyridine ring adopts conformations close to a screw-boat form, and molecules can be linked by hydrogen bonds, forming dimers or chains of rings. Such studies are crucial for understanding the molecular aggregation and the overall stability of these compounds (J. Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives can vary widely, including nucleophilic substitution, cyclization, bromination, and hydrolysis, as part of their synthesis. The choice of reactants, solvents, and conditions directly influences the reaction pathways, yields, and purity of the final product. Detailed characterization of these compounds through 1H NMR spectrometry and other analytical techniques is essential for confirming the success of synthesis and understanding the chemical behavior of these molecules (Ji Ya-fei, 2009).
Physical Properties Analysis
The physical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in further chemical processes. Crystallography studies provide insights into the molecular geometry, hydrogen bonding, and π-π interactions, which are fundamental for understanding the solid-state properties and reactivity of these compounds (Y. Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine, including its reactivity, stability under various conditions, and interaction with other chemical species, are defined by its molecular structure. Studies focusing on the synthesis and reactivity of related compounds provide valuable information on the potential chemical transformations that these molecules can undergo, highlighting the versatility and applicability of pyrazolo[4,3-c]pyridine derivatives in chemical synthesis and material science (M. Gad-Elkareem et al., 2007).
Applications De Recherche Scientifique
Synthesis and Intermediates
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine is a chemical compound that serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a critical intermediate for new insecticides such as chlorantraniliprole. This synthesis process involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, with an overall yield of 41.3% (Niu Wen-bo, 2011).
Medicinal Chemistry
In the realm of medicinal chemistry, 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized for the exploration of their antibacterial and antioxidant properties. Novel derivatives were designed and synthesized, exhibiting significant activity against both Gram-positive and Gram-negative bacterial strains compared to standard drugs such as streptomycin. Some of these compounds also showed moderate to good antioxidant properties in assays like DPPH and superoxide radical scavenging, with certain derivatives exhibiting significant scavenging activity (Hiren H. Variya, V. Panchal, G. Patel, 2019).
Development of Polyheterocyclic Ring Systems
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine has also played a crucial role in the development of new polyheterocyclic ring systems, which are of interest for their potential biological activities. It was used as a precursor for constructing pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex heterocycles through various chemical reactions. These newly synthesized compounds were characterized using IR and 1H NMR spectral techniques, and their in vitro antibacterial properties were evaluated, highlighting their potential in drug discovery and development (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).
Coordination Chemistry and Catalysis
The compound has also found applications in coordination chemistry, where its derivatives have been used to synthesize metal complexes with potential uses in catalysis and biological studies. For example, (pyrazolyl)pyridine ruthenium(III) complexes were synthesized and studied for their substitution reactions with thiourea and their minimal cytotoxic activity against certain cell lines. Such studies contribute to the understanding of the reactivity and biological interactions of metal complexes with this pyrazolopyridine framework (Reinner O. Omondi, S. Ojwach, D. Jaganyi, A. Fatokun, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-2-9-5(8)1-4(3)10-11-6/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIZWQVFHBHLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)


